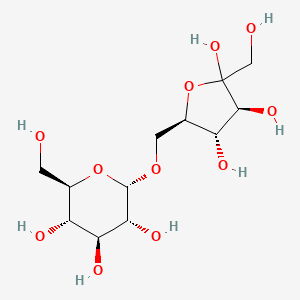

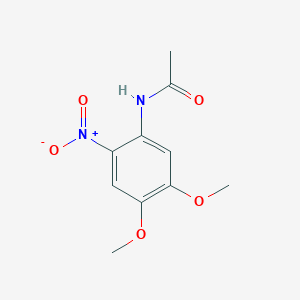

![molecular formula C11H14N2O5S B1362818 [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid CAS No. 99842-24-7](/img/structure/B1362818.png)

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

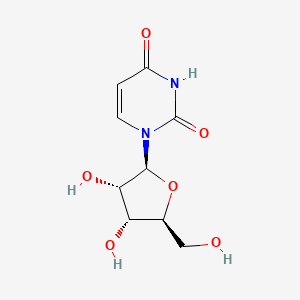

The compound “[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid” is an organic compound. It is a derivative of amino benzoic acid where the amine group is N-acylated . The empirical formula of the compound is C11H14N2O5S .

Synthesis Analysis

The compound can be synthesized from 4-(acetylamino-methyl)-benzenesulfonyl chloride, which is a useful acid halide for synthesis and proteomics research .Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C12H14N2O7S/c1-8(15)13-9-2-4-10(5-3-9)22(20,21)14(6-11(16)17)7-12(18)19/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)(H,18,19) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.32 . The InChI code for the compound is 1S/C12H14N2O7S/c1-8(15)13-9-2-4-10(5-3-9)22(20,21)14(6-11(16)17)7-12(18)19/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)(H,18,19) .Scientific Research Applications

Aldose Reductase Inhibitory Activity : A study by Sarges and Lyga (1988) synthesized compounds, including 4-acylated, 4-benzenesulfonylated, and 4-methylated 3,4-dihydro-2(1H)-quinoxalinone-1-acetic acids, to evaluate their inhibitory activity on bovine lens aldose reductase. This activity is vital for diabetic complications management, and some compounds showed weak in vivo activity (Sarges & Lyga, 1988).

Synthesis and Electronic Behavior : Khalid et al. (2021) synthesized 2-amino-6-methylpyrimidin-4-yl 4-acetamidobenzenesulfonate (APABS) and 2,6-diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate (DPACS) via O-4-acetylamino-benzenesulfonylation reaction. Their study delved into the structural and electronic behavior of these compounds, contributing to the understanding of their molecular stability and reactivity (Khalid et al., 2021).

Antiproliferative Activity Against Cancer Cell Lines : Research by Awad et al. (2015) involved synthesizing new pyrimidine derivatives with benzenesulfonyl chloride. The study aimed to assess the antiproliferative activity of these compounds against various human cancer cell lines, including liver HEPG2 and colon cancer HT-29. They found that some compounds exhibited moderate to strong growth inhibition activity (Awad et al., 2015).

Synthesis of α-Ketoamide Derivatives : El‐Faham et al. (2013) researched the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in synthesizing a series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. Their study highlighted the efficiency of OxymaPure/DIC as a coupling reagent, contributing to the synthesis of these derivatives with high purity and yield (El‐Faham et al., 2013).

Quantum Computational and Molecular Docking Investigations : Rahuman et al. (2020) characterized 4-Acetylamino-benzoic acid methyl ester (4ABCME) using various spectroscopic analyses and studied it through quantum chemical theory. Their research explored the anti-cancer activity of the molecule using molecular docking, demonstrating its potential as a prospective anticancer drug (Rahuman et al., 2020).

Mechanism of Action

properties

IUPAC Name |

2-[(4-acetamidophenyl)sulfonyl-methylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-8(14)12-9-3-5-10(6-4-9)19(17,18)13(2)7-11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIMQRXFVODVTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361332 |

Source

|

| Record name | [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99842-24-7 |

Source

|

| Record name | [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

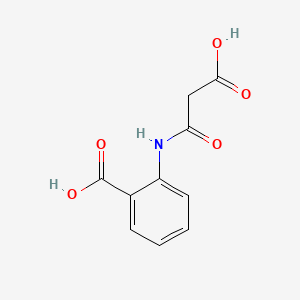

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1362738.png)

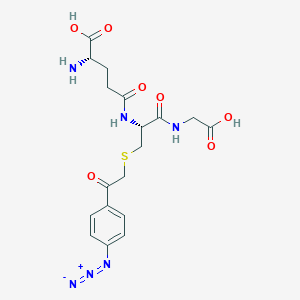

![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)

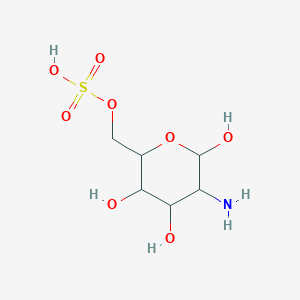

![2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)